Welcome to the BenchChem Online Store!
molecular formula C10H10O2 B8639043 8-Methylchroman-2-one

8-Methylchroman-2-one

Cat. No. B8639043
M. Wt: 162.18 g/mol
InChI Key: WQHAWQJLMGDBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378118B2

Procedure details

To a solution of 8-Methyl coumarin (16.2 gm) in Ethyl acetate (160 ml), 10% w/w Palladium-charcoal (1.62 gm) was added. Hydrogenation was carried out for 5 hours at 55-60° C. in an autoclave at 240-250 psi. using Hydrogen gas. The reaction mixture was filtered through hyflow bed and distilled under vacuum to give a 14.5 gm of title compound as a white solid.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][C:9](=[O:12])[CH:8]=[CH:7]2.[H][H]>C(OCC)(=O)C.[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][C:9](=[O:12])[CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
CC=1C=CC=C2C=CC(OC12)=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.62 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through hyflow bed
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1C=CC=C2CCC(OC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.